molecular formula C9H16ClO6P B564378 TCEP-d12 Hydrochloride CAS No. 1189959-10-1

TCEP-d12 Hydrochloride

Cat. No.: B564378
CAS No.: 1189959-10-1
M. Wt: 298.718
InChI Key: PBVAJRFEEOIAGW-XDVLEJMRSA-N
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Description

TCEP-d12 Hydrochloride, also known as Tris(2-carboxyethyl)phosphine-d12 Hydrochloride, is a stable isotope-labeled compound. It is primarily used as a reducing agent in various biochemical and molecular biology applications. The compound is known for its ability to reduce disulfide bonds in proteins and peptides, making it a valuable tool in protein chemistry and proteomics.

Scientific Research Applications

TCEP-d12 Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reducing agent in various chemical reactions, particularly in the reduction of disulfide bonds.

    Biology: The compound is employed in protein chemistry for the reduction of disulfide bonds in proteins and peptides, facilitating their analysis and characterization.

    Medicine: this compound is used in the preparation of protein samples for gel electrophoresis and other analytical techniques, aiding in the study of protein structure and function.

    Industry: The compound is utilized in the production of stable isotope-labeled proteins and peptides, which are essential for various industrial applications, including drug development and quality control.

Mechanism of Action

Target of Action

TCEP-d12 Hydrochloride, also known as Tris(2-carboxyethyl)phosphine hydrochloride, primarily targets disulfide bonds in various peptides and proteins . Disulfide bonds play a crucial role in the stability and function of proteins, particularly those secreted or located outside the cell .

Mode of Action

This compound acts as a reducing agent . It interacts with its targets (disulfide bonds) by breaking them apart, resulting in the reduction of disulfide bonds to sulfhydryl groups . This reduction process is selective and complete, even for the most stable water-soluble alkyl disulfides .

Biochemical Pathways

The reduction of disulfide bonds by this compound affects the protein folding process . Disulfide bonds are crucial for the correct folding and stability of many proteins. By reducing these bonds, this compound can alter the protein’s conformation and potentially its function .

Pharmacokinetics

This compound is highly soluble in water and stable in both acidic and basic solutions . Its hydrophilic nature suggests that it would have good bioavailability when administered in aqueous solutions . .

Result of Action

The primary result of this compound action is the reduction of disulfide bonds in proteins . This can lead to changes in the protein’s structure and function, depending on the role of the disulfide bonds in the protein’s conformation .

Action Environment

This compound is stable in a wide range of pH levels and resistant to oxidation . Therefore, the buffer system and pH can significantly influence the action and efficacy of this compound .

Safety and Hazards

TCEP-d12 Hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage and may cause respiratory irritation . It is advised not to breathe dust/fume/gas/mist/vapors/spray, and protective measures should be taken when handling .

Biochemical Analysis

Biochemical Properties

TCEP-d12 Hydrochloride is used for selective reduction of disulfide bridges at low pH . It interacts with disulfide bridges in proteins, reducing them effectively . This interaction is selective and does not alter other functional groups commonly found in proteins . It is also used as a reductant for redox assays .

Cellular Effects

This compound has been reported to induce oxidative stress and significantly decrease the activities of antioxidant enzymes in the brain tissue of zebrafish . It also inhibits the acetylcholinesterase (AChE) activity in the brain tissue . These effects influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its role as a reducing agent. It reduces disulfide bonds within and between proteins . This reduction is irreversible, making this compound a more powerful reducing agent compared to others .

Temporal Effects in Laboratory Settings

This compound is stable in aqueous, acidic, and basic solutions . Studies indicate that no change in concentration of TCEP occurs after 24 hour incubation at room temperature in various buffers . Even after three weeks in these buffers, less than 20% of the TCEP was oxidized .

Dosage Effects in Animal Models

High concentrations of TCEP might affect fish by altering oxidative balance and inducing marked pathological changes in the brain of zebrafish . These findings indicate that chronic exposure to TCEP may cause a neurotoxic effect in zebrafish .

Metabolic Pathways

It is known to interact with disulfide bridges in proteins, which are crucial components of many metabolic pathways .

Transport and Distribution

Given its solubility in water , it can be inferred that it may be transported and distributed within cells and tissues via aqueous channels.

Subcellular Localization

Given its role in reducing disulfide bonds within and between proteins , it can be inferred that it may be localized in areas where such proteins are present.

Preparation Methods

Synthetic Routes and Reaction Conditions

TCEP-d12 Hydrochloride is synthesized through the acid hydrolysis of tris(cyanoethyl)phosphine. The reaction involves the conversion of tris(cyanoethyl)phosphine to Tris(2-carboxyethyl)phosphine, followed by the introduction of deuterium atoms to obtain the deuterated form. The final step involves the formation of the hydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in specialized facilities equipped to handle stable isotopes and ensure minimal contamination.

Chemical Reactions Analysis

Types of Reactions

TCEP-d12 Hydrochloride primarily undergoes reduction reactions. It is highly effective in reducing disulfide bonds in proteins and peptides, converting them into free thiols. This reduction process is crucial for various biochemical assays and protein analysis techniques.

Common Reagents and Conditions

The reduction reactions involving this compound are typically carried out in aqueous solutions at room temperature. The compound is stable across a wide pH range, making it versatile for different experimental conditions. Common reagents used alongside this compound include buffers such as Tris-HCl and phosphate-buffered saline.

Major Products Formed

The primary products formed from the reduction reactions involving this compound are free thiols. These free thiols are essential for further biochemical modifications and analyses, such as protein labeling and mass spectrometry.

Comparison with Similar Compounds

Similar Compounds

    Dithiothreitol (DTT): Another reducing agent commonly used in biochemical applications. Unlike TCEP-d12 Hydrochloride, DTT has a strong odor and is less stable in aqueous solutions.

    2-Mercaptoethanol: A thiol-based reducing agent with a strong odor and lower stability compared to this compound.

    Tris(2-carboxyethyl)phosphine (TCEP): The non-deuterated form of this compound, sharing similar properties but without the stable isotope labeling.

Uniqueness

This compound stands out due to its stable isotope labeling, which makes it particularly useful in mass spectrometry and other analytical techniques requiring precise quantification. Its odorless nature and high stability in aqueous solutions further enhance its utility in various research applications.

Properties

IUPAC Name

3-bis(2-carboxy-1,1,2,2-tetradeuterioethyl)phosphanyl-2,2,3,3-tetradeuteriopropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15O6P.ClH/c10-7(11)1-4-16(5-2-8(12)13)6-3-9(14)15;/h1-6H2,(H,10,11)(H,12,13)(H,14,15);1H/i1D2,2D2,3D2,4D2,5D2,6D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVAJRFEEOIAGW-XDVLEJMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CP(CCC(=O)O)CCC(=O)O)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O)C([2H])([2H])P(C([2H])([2H])C([2H])([2H])C(=O)O)C([2H])([2H])C([2H])([2H])C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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